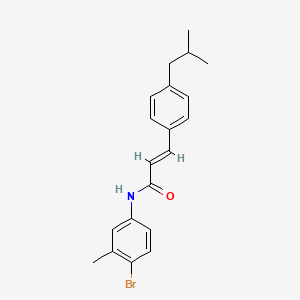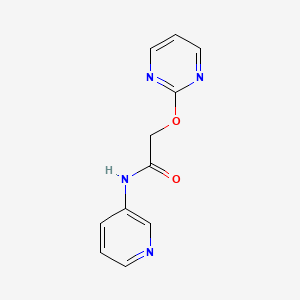![molecular formula C13H12ClN3O4S B2874077 N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide CAS No. 1356559-04-0](/img/structure/B2874077.png)
N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a pyridine ring, which is further connected to a benzohydrazide moiety. The presence of both chloro and methyl substituents on the pyridine ring adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method includes the chlorination of 5-methylpyridine, followed by sulfonylation to introduce the sulfonyl group. The resulting intermediate is then reacted with 2-hydroxybenzohydrazide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring, leading to different reduced forms of the compound.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical research.
Medicine: Preliminary studies suggest that the compound may have therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism by which N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the compound’s ability to undergo various chemical modifications allows it to interact with multiple biological pathways, potentially leading to diverse therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide: shares similarities with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.
Sulfonamides: Known for their antibacterial properties, sulfonamides also feature a sulfonyl group attached to an aromatic ring.
Sulfonylureas: These compounds are widely used as antidiabetic agents due to their ability to stimulate insulin release.
Uniqueness
What sets N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a sulfonyl group and a benzohydrazide moiety allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
N'-(6-chloro-5-methylpyridin-3-yl)sulfonyl-2-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S/c1-8-6-9(7-15-12(8)14)22(20,21)17-16-13(19)10-4-2-3-5-11(10)18/h2-7,17-18H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPBDQNMNLSEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2873996.png)
![2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride](/img/structure/B2873998.png)


![3-({[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE](/img/structure/B2874003.png)
![8-tert-butyl 3-ethyl 4-oxo-5,6,6a,7,9,9a-hexahydroimidazo[1,5-a]pyrrolo[3,4-f][1,4]diazepine-3,8(4H)-dicarboxylate](/img/structure/B2874004.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2874005.png)
![3,5-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2874007.png)

![2,5-dibromo-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2874013.png)
![tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2874014.png)

![N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2874017.png)
